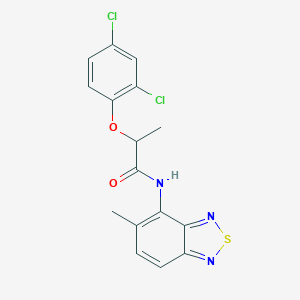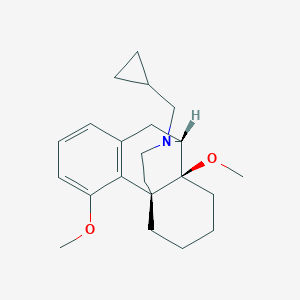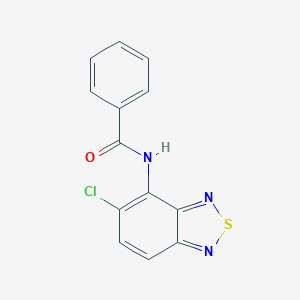![molecular formula C19H17N5OS B237279 4-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237279.png)
4-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide is a chemical compound that has shown promising results in scientific research. This compound is of interest due to its potential applications in various fields of research, including biochemistry, pharmacology, and medicinal chemistry. In
Mécanisme D'action
The mechanism of action of 4-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide is not fully understood. However, it is believed to act as a modulator of G protein-coupled receptors, which are involved in various physiological processes such as neurotransmission, hormone secretion, and immune response.
Biochemical and Physiological Effects:
Studies have shown that this compound can inhibit the growth of cancer cells in vitro. It has also been shown to modulate the activity of enzymes involved in various metabolic pathways. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide in lab experiments is its potential as an anti-cancer agent. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments.
Orientations Futures
There are several potential future directions for research on 4-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide. One direction is to further explore its potential as an anti-cancer agent and identify the specific types of cancer it is most effective against. Another direction is to study its potential as a modulator of G protein-coupled receptors and identify the specific receptors it interacts with. Additionally, further research is needed to fully understand its mechanism of action and optimize its use in lab experiments.
In conclusion, this compound is a promising compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and optimize its use in experiments.
Méthodes De Synthèse
The synthesis of 4-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide involves several steps. The starting material is 4-bromo-N-methylbenzamide, which is reacted with 3-methyl-1,2,4-triazole-5-thiol to yield 4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzamide. This intermediate is then reacted with 4-bromo-2-methylbenzyl bromide to yield the final product.
Applications De Recherche Scientifique
4-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide has shown potential in various fields of scientific research. In medicinal chemistry, it has been studied for its potential as an anti-cancer agent. In pharmacology, it has been studied for its potential as a modulator of G protein-coupled receptors. In biochemistry, it has been studied for its potential as an inhibitor of enzymes involved in various metabolic pathways.
Propriétés
Formule moléculaire |
C19H17N5OS |
|---|---|
Poids moléculaire |
363.4 g/mol |
Nom IUPAC |
4-methyl-N-[[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]benzamide |
InChI |
InChI=1S/C19H17N5OS/c1-12-3-7-15(8-4-12)17(25)20-11-14-5-9-16(10-6-14)18-23-24-13(2)21-22-19(24)26-18/h3-10H,11H2,1-2H3,(H,20,25) |
Clé InChI |
ALMINMNMGPTMHD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)C3=NN4C(=NN=C4S3)C |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)C3=NN4C(=NN=C4S3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-4-fluorobenzamide](/img/structure/B237212.png)





![Methyl 3-[(diethoxyphosphorothioyl)oxy]but-2-enoate](/img/structure/B237246.png)
![N-[(4-Aminopyridin-3-yl)(phenyl)methylidene]hydroxylamine](/img/structure/B237267.png)



![4-methoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237277.png)